molecular formula C12H19NO5 B1405427 (R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 1799811-83-8

(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1405427
CAS No.: 1799811-83-8
M. Wt: 257.28 g/mol
InChI Key: ROHLQPZIUYTLGR-SECBINFHSA-N
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Description

®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, methyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and methyl groups. The oxo group is then introduced through oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of existing groups to higher oxidation states.

    Reduction: Conversion of oxo groups to hydroxyl groups or removal of oxygen atoms.

    Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-substituted piperidine derivatives, while reduction may produce hydroxyl-substituted derivatives.

Scientific Research Applications

®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate include other piperidine derivatives with different substituents, such as:

  • 1-tert-Butyl 4-oxopiperidine-1,2-dicarboxylate
  • 2-Methyl 4-oxopiperidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Uniqueness

The uniqueness of ®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLQPZIUYTLGR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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